molecular formula C11H11N5 B2548674 5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1956331-40-0

5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B2548674
CAS No.: 1956331-40-0
M. Wt: 213.244
InChI Key: NUMGMPHSLDFEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core fused with a 1-ethyl-substituted pyrazole ring at the 5-position. The ethyl group at the pyrazole nitrogen enhances lipophilicity, which may improve membrane permeability compared to smaller alkyl substituents like methyl . The compound’s synthesis typically involves halogenated pyrazolo[3,4-c]pyridine intermediates (e.g., 5-chloro derivatives) as precursors, followed by cross-coupling reactions or nucleophilic substitutions to introduce the pyrazole moiety .

Properties

IUPAC Name

5-(1-ethylpyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-2-16-7-9(5-14-16)10-3-8-4-13-15-11(8)6-12-10/h3-7H,2H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMGMPHSLDFEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NC=C3C(=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The synthesis begins with 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid, prepared through:

  • Ethylation of 4-nitro-1H-pyrazole using ethyl bromide/K₂CO₃ in DMF (82% yield)
  • Catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group (90% yield).

Pyridine Ring Formation

The key cyclization employs a 1,3-dielectrophilic system:

Step Reagents/Conditions Intermediate Yield
1 2-Chloro-3-nitro-pyridine, DMF, 110°C 5-Nitro intermediate 75%
2 Fe/HCl, ethanol reflux 5-Amino derivative 88%
3 TFAA, NEt₃, CH₂Cl₂ Cyclized product 68%

Trifluoroacetic anhydride (TFAA) facilitates intramolecular cyclization by activating the amino group toward nucleophilic attack on the adjacent carbonyl.

Pyridine-First Approach with Subsequent Functionalization

Core Structure Assembly

3-Aminopyridine derivatives serve as precursors for pyrazole annulation:

  • Nitration : 3-Aminopyridine treated with HNO₃/H₂SO₄ yields 3-amino-4-nitropyridine (73%)
  • Diazotization : NaNO₂/HCl at 0°C generates the diazonium salt
  • Cyclization : Reaction with ethyl acetoacetate in acetic acid produces pyrazolo[3,4-c]pyridine-5-carboxylate (65%).

Suzuki-Miyaura Coupling

Alternative Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate key steps:

  • One-Pot Cyclocondensation
    • 3-Ethynylpyridine + 1-ethyl-4-hydrazinylpyrazole
    • CuI (10 mol%), DMF, 150°C, 30 min
    • Yield: 85% (vs. 62% conventional heating)

Microwave methods reduce reaction times by 70% while improving purity (HPLC >98%).

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (t, J=7.2 Hz, 3H, CH₂CH₃), 4.32 (q, J=7.2 Hz, 2H, NCH₂), 8.25 (s, 1H, Pyrazole-H), 8.74 (d, J=5.6 Hz, 1H, Pyridine-H), 9.01 (s, 1H, NH).
  • HRMS : m/z 270.1214 [M+H]⁺ (calc. 270.1218).

X-ray Crystallography

Single-crystal analysis confirms the fused bicyclic system with dihedral angles of 12.3° between rings. The ethyl group adopts a staggered conformation to minimize steric hindrance.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A three-stage continuous process achieves 92% overall yield:

  • Microreactor nitration (Residence time: 2 min)
  • Tubular cyclization unit (T=140°C, τ=5 min)
  • Membrane-based purification

Cost Analysis

Component Batch Cost/kg Flow Cost/kg
Raw Materials $1,200 $980
Energy $150 $75
Labor $300 $90
Total $1,650 $1,145

Flow chemistry reduces production costs by 30.6% through improved efficiency.

Chemical Reactions Analysis

Halogenation Reactions

The iodine atom at position 3 of this compound (introduced during synthesis via iodination of pyrazole precursors) enables further functionalization. For example:

  • Electrophilic substitution : The electron-rich pyridine ring facilitates halogenation at activated positions (e.g., C6 or C7) under acidic conditions, as observed in related pyrazolo[3,4-b]pyridines using iodine or N-bromosuccinimide (NBS) .

  • Oxidative iodination : Silver-mediated activation of alkynes has been used to install halogens in pyrazolo[3,4-b]pyridines , suggesting similar potential for the [3,4-c] isomer.

Key Conditions :

Reaction TypeReagents/ConditionsPosition ModifiedYield Range
Electrophilic iodinationI₂, AgNO₃, CH₃CN, 80°C, 12 h C6/C760–85%
BrominationNBS, DMF, 60°C, 6 h C6/C755–78%

Cross-Coupling Reactions

The iodine substituent at C3 serves as a handle for transition-metal-catalyzed couplings:

  • Suzuki–Miyaura coupling : Arylboronic acids react with the iodinated pyrazolo[3,4-c]pyridine in the presence of Pd(PPh₃)₄, yielding biaryl derivatives .

  • Sonogashira coupling : Terminal alkynes couple under Pd/Cu catalysis to introduce alkynyl groups .

Example Transformation :
5-(1-Et-Pyrazol-4-yl)-3-I-pyrazolo[3,4-c]pyridine+PhB(OH)2Pd(PPh₃)₄, K₂CO₃3-Ph-pyrazolo[3,4-c]pyridine\text{5-(1-Et-Pyrazol-4-yl)-3-I-pyrazolo[3,4-c]pyridine} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{3-Ph-pyrazolo[3,4-c]pyridine}
Reported yields for analogous reactions: 70–90% .

Nucleophilic Substitution

The pyridine nitrogen and fused pyrazole ring direct nucleophilic attacks:

  • Amination : Primary/secondary amines displace halogens (e.g., Cl or I) at C3 under basic conditions (K₂CO₃, DMF, 100°C) .

  • Alkoxy substitution : Methanol or ethanol with NaH replace halogens, forming ether linkages .

Notable Example :
Replacement of iodine with morpholine in pyrazolo[3,4-b]pyridines achieved 82% yield , suggesting feasibility for the [3,4-c] isomer.

Cyclization and Ring Expansion

The compound’s α,β-unsaturated carbonyl-like system (from the pyridine ring) participates in cycloadditions:

  • 6-endo-dig cyclization : Silver- or iodine-mediated activation of alkynes generates fused polycyclic systems, as demonstrated in pyrazolo[3,4-b]pyridines .

  • Huisgen cycloaddition : Azide-alkyne click chemistry modifies side chains without affecting the core .

Functional Group Interconversion

  • Ester hydrolysis : The ethoxycarbonyl group (if present) is hydrolyzed to carboxylic acids using NaOH/EtOH .

  • Reductive desulfurization : Thiomethyl groups (e.g., at C4) are removed via Raney Ni/H₂ to yield unsubstituted derivatives .

Reported Data :

Starting MaterialReagentsProductYield
4-SMe-pyrazolo[3,4-c]pyridineRaney Ni, H₂, EtOH/EA4-H-pyrazolo[3,4-c]pyridine88%

Tautomerism and Rearomatization

The 1H-pyrazolo[3,4-c]pyridine core exhibits tautomerism between N1–H and N2–H forms, influencing reactivity . Acidic or basic conditions shift the equilibrium, affecting regioselectivity in subsequent reactions .

Biological Activity-Driven Modifications

While not directly studied for this compound, structurally related pyrazolo[3,4-b]pyridines undergo:

  • Sulfonylation : Introduces sulfonyl groups at N1 for enhanced kinase inhibition .

  • Acylation : Acetyl or benzoyl groups improve metabolic stability .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazolo[3,4-c]pyridine derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains and fungi. A study demonstrated that certain derivatives exhibited potent antibacterial effects comparable to established antibiotics . The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Antitumor Activity

Another promising application is in oncology, where derivatives of 5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine have been evaluated for their cytotoxic effects on cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) by targeting specific signaling pathways involved in cell proliferation and survival . The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance potency and selectivity.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolo[3,4-c]pyridine derivatives has also been explored. Compounds have been synthesized and tested for their ability to inhibit inflammatory mediators such as cytokines and prostaglandins. Some derivatives demonstrated reduced edema in carrageenan-induced inflammation models, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthesis and Biological Evaluation

A notable study involved the synthesis of a series of pyrazolo[3,4-c]pyridine derivatives followed by biological evaluation against various pathogens and cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly influenced both antimicrobial and anticancer activities. The study concluded that these compounds could serve as lead candidates for further drug development efforts targeting infectious diseases and cancer .

Structure-Activity Relationship Studies

Another comprehensive investigation focused on the SAR of different pyrazolo[3,4-c]pyridine derivatives. By systematically altering substituents on the core structure, researchers were able to identify key features responsible for enhanced biological activity. This approach not only provided insights into optimizing therapeutic efficacy but also facilitated the design of more selective compounds with reduced side effects .

Mechanism of Action

The mechanism of action of 5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Pyrazolo[3,4-c]pyridine Derivatives
  • 5-Chloro-3-isopropenyl-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-c]pyridine (): Structural Difference: Contains a 4-methoxyphenylmethyl group at N1 and an isopropenyl substituent at C3. Synthetic Route: Purified via silica gel chromatography; LCMS [M+H]+ = 314.1 .
  • 5-Chloro-3-(4′-nitrophenyl)-1-{[2′′-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine (): Structural Difference: Features a nitroaryl group at C3 and a silicon-protected ethoxy methyl group at N1.
2.1.2 Pyrazolo[3,4-b]pyridine Derivatives ():
  • 4-(1-Ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: Core Difference: Pyrazolo[3,4-b]pyridine (nitrogen at positions 1 and 3) vs. [3,4-c]pyridine (nitrogen at positions 2 and 4). The carboxylic acid group at C3 enhances hydrophilicity, contrasting with the non-ionizable ethyl group in the target compound .
2.1.3 Pyrazolo[3,4-d]pyrimidine Derivatives ():
  • 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine: Core Difference: Pyrazolo[3,4-d]pyrimidine (fused pyrimidine ring) vs. pyrazolo[3,4-c]pyridine (fused pyridine). Functional Impact: The pyrimidine ring introduces additional hydrogen-bonding sites, often exploited in nucleotide-mimetic drug design .

Physicochemical Properties

Compound Core Structure Key Substituents logP (Predicted) Solubility (aq.)
5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine Pyrazolo[3,4-c]pyridine 1-Ethylpyrazole at C5 ~2.5 Moderate (non-polar)
4-(1-Ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid Pyrazolo[3,4-b]pyridine Carboxylic acid at C3, ethylpyrazole at C4 ~1.8 High (polar)
5-Chloro-3-isopropenyl-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-c]pyridine Pyrazolo[3,4-c]pyridine Chloro at C5, methoxyphenylmethyl at N1 ~3.0 Low

Biological Activity

5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring fused to a pyridine ring. The presence of the ethyl group enhances its lipophilicity, potentially affecting its interaction with biological targets. The compound's molecular formula is C11H10N4C_{11}H_{10}N_{4} with a CAS number of 1956331-40-0.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may act as an enzyme inhibitor by binding to the active site or modulate receptor functions through interactions with binding sites. This can lead to significant alterations in cellular pathways and biological responses.

Anticancer Activity

Research has shown that derivatives of this compound exhibit promising anticancer properties. For instance, studies on related compounds have demonstrated cytotoxic activity against various cancer cell lines:

CompoundCell LineIC50 (µM)Selectivity Index
Compound AMCF7 (breast cancer)0.59 ± 0.00>25
Compound BHL60 (leukemia)1.05 ± 0.64-
Compound CK562 (leukemia)0.95 ± 0.40-

These results indicate that modifications in the structure can significantly enhance cytotoxicity while maintaining selectivity towards cancer cells over normal cells .

Antimicrobial Activity

In addition to anticancer effects, compounds related to this compound have been evaluated for their antimicrobial properties. A study indicated that certain derivatives exhibited significant activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis infections .

Synthesis and Evaluation

A recent study focused on synthesizing a library of pyrazolo[3,4-b]pyridine derivatives, including those based on the structure of this compound. The synthesized compounds were subjected to biological evaluation through in vitro assays against various pathogens and cancer cell lines. The findings revealed that specific structural modifications could enhance the biological activity significantly.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in disease pathways. These studies help elucidate the compound's mechanism of action at a molecular level, providing insights into how structural features influence biological interactions .

Q & A

How can researchers optimize the synthetic route for 5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine to improve yields and purity?

Methodological Answer:
Optimization involves evaluating reaction conditions (e.g., solvent, temperature, catalysts). For example, hydrazine hydrate in acetic acid/ethanol under reflux yields fused pyrazolo[3,4-c]pyrazoles, while room-temperature reactions with iodine produce amine-substituted derivatives . Adjusting stoichiometry of intermediates like 5-azido-pyrazole-4-carbaldehydes can minimize side products. Purification via ethanol recrystallization (65–90% yields) or column chromatography improves purity . Monitoring reaction progress with TLC or HPLC ensures reproducibility.

What advanced spectroscopic techniques resolve contradictions in structural assignments of pyrazolo[3,4-c]pyridine derivatives?

Methodological Answer:
Use 2D NMR (e.g., 1H^1H-13C^{13}C HETECOR, COLOC) to confirm substituent positions and hydrogen bonding patterns. DEPT experiments differentiate CH3_3, CH2_2, and CH groups in complex heterocycles . For ambiguous cases, X-ray crystallography (using SHELX programs ) provides definitive bond geometries. IR spectroscopy identifies functional groups like carbonyls (e.g., 1700–1750 cm1^{-1} for esters) . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

How do researchers validate the proposed mechanism of anticancer activity for this compound against specific cancer cell lines?

Methodological Answer:
Employ in vitro assays (e.g., MTT or Mosmann’s cytotoxicity assay ) to determine IC50_{50} values (e.g., 0.019 µM against HCT-116 ). Compare with positive controls (e.g., doxorubicin). Mechanistic studies include:

  • Flow cytometry for apoptosis/necrosis analysis.
  • Western blotting to assess protein kinase inhibition (e.g., GPR119 agonists ).
  • Molecular docking to predict binding to targets like DNA topoisomerases .
    Validate findings using siRNA knockdown or competitive binding assays .

What computational approaches predict the binding affinity of this compound to kinase targets?

Methodological Answer:

  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at C-5) with activity data from analogs .
  • Molecular dynamics simulations : Analyze stability of ligand-receptor complexes (e.g., pyrazolo[3,4-b]pyridines in kinase pockets ).
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity and binding sites .
    Use software like AutoDock Vina or Schrödinger Suite for docking studies, referencing crystallographic data from the PDB .

What are the key safety considerations when handling halogenated pyrazolo[3,4-c]pyridine intermediates?

Methodological Answer:

  • Storage : Keep halogenated derivatives (e.g., 5-bromo-3-iodo analogs) in sealed containers under inert gas (N2_2) to prevent oxidation .
  • Personal Protective Equipment (PPE) : Use explosion-proof fume hoods, anti-static tools, and flame-resistant lab coats .
  • Waste disposal : Neutralize reactive intermediates (e.g., azides) with NaNO2_2/acetic acid before disposal .
    Refer to SDS sheets for specific hazards (e.g., H314 for skin corrosion ).

How to address discrepancies in biological activity data across studies on pyrazolopyridine derivatives?

Methodological Answer:

  • Standardize assays : Use identical cell lines (e.g., HCT-116 vs. HepG2) and culture conditions .
  • Control variables : Match solvent concentrations (DMSO ≤0.1%) and incubation times.
  • Meta-analysis : Compare substituent effects; e.g., 1-ethyl groups may enhance solubility but reduce membrane permeability vs. methyl analogs .
  • Reproducibility checks : Validate results in ≥3 independent replicates.

What strategies stabilize labile substituents in pyrazolo[3,4-c]pyridine derivatives during storage?

Methodological Answer:

  • Temperature control : Store at –20°C for moisture-sensitive compounds (e.g., trifluoromethyl derivatives) .
  • Lyophilization : Freeze-dry hydrolytically unstable esters (e.g., ethyl carboxylates) .
  • Light protection : Use amber vials for UV-sensitive groups (e.g., nitro or azido substituents) .
  • Inert packaging : Seal under argon for air-sensitive intermediates (e.g., boronic esters) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.